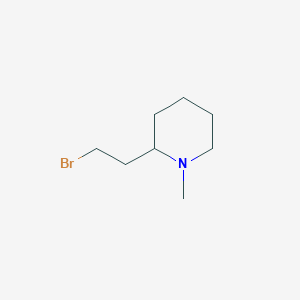
2-(2-Bromoethyl)-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in organic synthesis and pharmaceutical chemistry. The compound’s structure consists of a piperidine ring substituted with a bromoethyl group at the second position and a methyl group at the nitrogen atom. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine typically involves the alkylation of 1-methylpiperidine with 2-bromoethanol or 2-bromoethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
-
Alkylation with 2-Bromoethanol
- 1-Methylpiperidine is reacted with 2-bromoethanol in the presence of a base.
- The reaction is carried out under reflux conditions to ensure complete conversion.
- The product is then purified by distillation or recrystallization.
-
Alkylation with 2-Bromoethyl Chloride
- 1-Methylpiperidine is reacted with 2-bromoethyl chloride in the presence of a base.
- The reaction is typically conducted at room temperature or slightly elevated temperatures.
- The product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromoethyl)-1-methylpiperidine undergoes various chemical reactions, including:
-
Nucleophilic Substitution
- The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
- Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
-
Oxidation
- The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
- Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
-
Reduction
- Reduction of the bromoethyl group can lead to the formation of ethyl-substituted piperidines.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Substituted piperidines with various functional groups.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Ethyl-substituted piperidines.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-1-methylpiperidine has several scientific research applications, including:
-
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the synthesis of various heterocyclic compounds and natural product analogs.
-
Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of bioactive molecules for studying biological pathways.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
- Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
-
Industry
- Utilized in the production of specialty chemicals and fine chemicals.
- Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-1-methylpiperidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethyl)-1-methylpiperidine: Similar structure with a chloroethyl group instead of a bromoethyl group.
2-(2-Iodoethyl)-1-methylpiperidine: Similar structure with an iodoethyl group instead of a bromoethyl group.
1-Methyl-4-(2-bromoethyl)piperidine: Similar structure with the bromoethyl group at the fourth position of the piperidine ring.
Uniqueness
2-(2-Bromoethyl)-1-methylpiperidine is unique due to the presence of the bromoethyl group, which imparts specific reactivity and chemical properties. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes the compound versatile for various synthetic applications and research studies.
Eigenschaften
Molekularformel |
C8H16BrN |
|---|---|
Molekulargewicht |
206.12 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16BrN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
RVFDXBVOOIJCGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


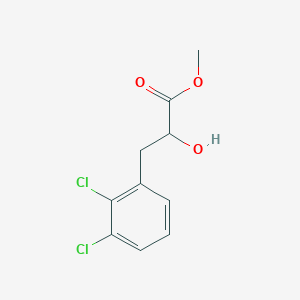



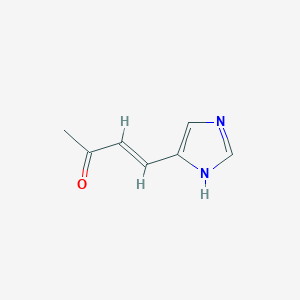
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
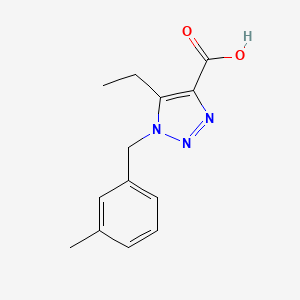
![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
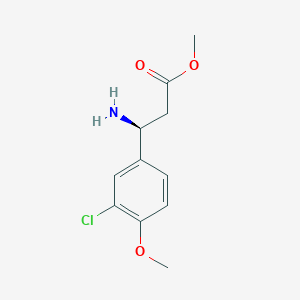
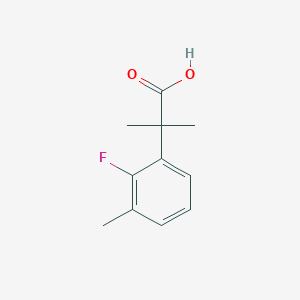
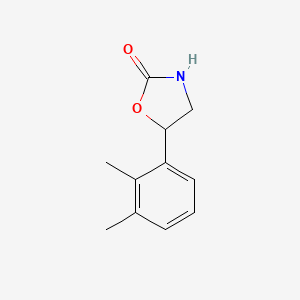
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)


